1-Sulfanylpropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfanylpropane-1-sulfonic acid is an organic compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonic acid group (-SO3H) attached to a propane backbone. This compound is known for its strong acidic properties and its ability to form stable complexes with various metals. It is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfanylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of propane derivatives. For example, the sulfonation of 1-propanethiol with sulfur trioxide (SO3) in the presence of a catalyst can yield this compound . Another method involves the oxidation of 1-propanethiol using hydrogen peroxide (H2O2) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Sulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonic acid group can be reduced to form sulfides or thiols.
Substitution: The hydrogen atoms in the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Sulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mechanism of Action
The mechanism of action of 1-sulfanylpropane-1-sulfonic acid involves its ability to form stable complexes with metal ions through its sulfanyl and sulfonic acid groups. These complexes can alter the reactivity and solubility of the metal ions, making them useful in various applications. The compound’s strong acidic nature also allows it to act as a catalyst in many chemical reactions .
Comparison with Similar Compounds
1-Sulfanylpropane-1-sulfonic acid can be compared to other sulfon
Properties
CAS No. |
33381-42-9 |
---|---|
Molecular Formula |
C3H8O3S2 |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
1-sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S2/c1-2-3(7)8(4,5)6/h3,7H,2H2,1H3,(H,4,5,6) |
InChI Key |
CSJDJKUYRKSIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(S)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.